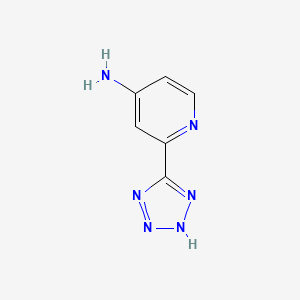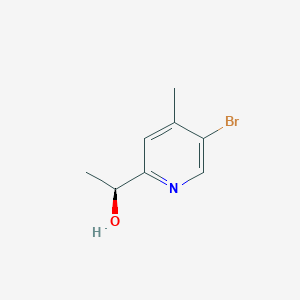
(1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom. This compound features a bromine atom and a methyl group attached to the pyridine ring, along with an ethanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction: The reduction of the pyridine ring to introduce the ethanol group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to remove the bromine atom, using hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst
Substitution: Sodium methoxide (NaOCH3), other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Dehalogenated compounds
Substitution: Various substituted pyridines
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethanol group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1S)-1-(4-methyl-2-pyridyl)ethanol: Lacks the bromine atom, potentially altering its reactivity and binding properties.
(1S)-1-(5-chloro-4-methyl-2-pyridyl)ethanol: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical behavior and interactions.
(1S)-1-(5-bromo-2-pyridyl)ethanol: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
(1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of both bromine and methyl groups can influence its reactivity, binding affinity, and overall behavior in various applications.
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4,6,11H,1-2H3/t6-/m0/s1 |
InChIキー |
VHFMHCAXAOVJPY-LURJTMIESA-N |
異性体SMILES |
CC1=CC(=NC=C1Br)[C@H](C)O |
正規SMILES |
CC1=CC(=NC=C1Br)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)

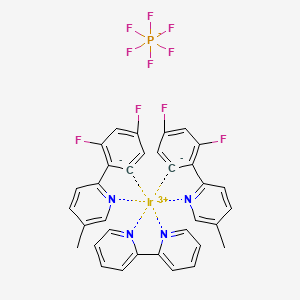
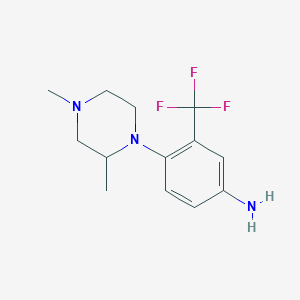
![cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13910145.png)
![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
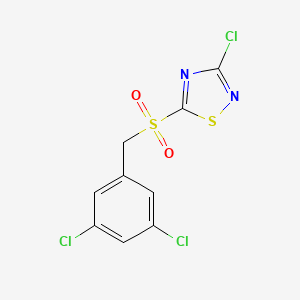
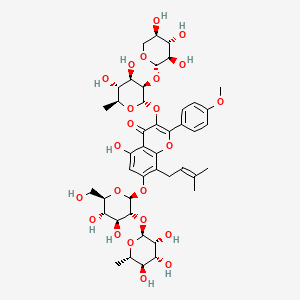
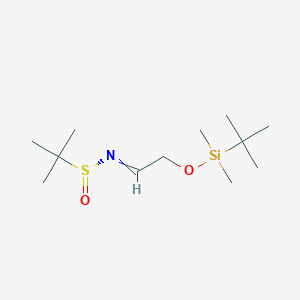
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
